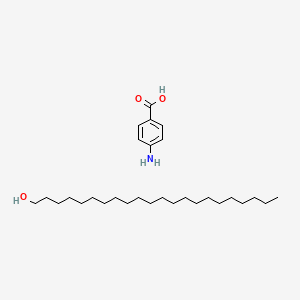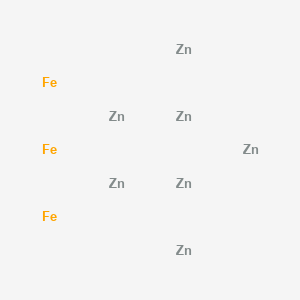
Iron;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron and zinc are two essential metals that play crucial roles in various biological and industrial processes. Iron is a key component of hemoglobin, which is responsible for oxygen transport in the blood, while zinc is involved in numerous enzymatic reactions and is essential for immune function, DNA synthesis, and cell division .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron and zinc compounds can be synthesized through various methods. For example, zinc ferrite, a compound of zinc and iron, can be prepared by aging solutions of zinc nitrate, iron nitrate, and triethanolamine in the presence or absence of hydrazine . Another method involves reacting iron oxides and zinc oxide at high temperatures .
Industrial Production Methods: In industrial settings, zinc is often produced through the electrolysis of zinc sulfate solution, while iron is typically extracted from iron ore through a blast furnace process. The production of iron-zinc alloys, such as galvanized steel, involves coating iron with a layer of zinc to prevent rusting .
Analyse Des Réactions Chimiques
Types of Reactions: Iron and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, zinc reacts with hydrochloric acid to produce zinc chloride and hydrogen gas, while iron reacts with oxygen and water to form rust (iron oxide) .
Common Reagents and Conditions: Common reagents for reactions involving iron and zinc include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., oxygen). The conditions for these reactions can vary, but they often involve aqueous solutions and controlled temperatures .
Major Products Formed: The major products formed from reactions involving iron and zinc include zinc chloride, iron oxide, and various iron-zinc alloys. These products have numerous applications in industry and everyday life .
Applications De Recherche Scientifique
Iron and zinc compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts and reagents in various reactions. In biology, they are essential for the proper functioning of enzymes and other proteins. In medicine, iron supplements are used to treat anemia, while zinc supplements are used to boost the immune system . In industry, iron-zinc alloys are used in construction, automotive manufacturing, and other applications due to their strength and corrosion resistance .
Mécanisme D'action
The mechanism of action of iron and zinc compounds involves their interaction with various molecular targets and pathways. For example, iron is a key component of hemoglobin, which binds to oxygen and transports it throughout the body. Zinc, on the other hand, is involved in the catalytic activity of numerous enzymes and plays a role in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Iron and zinc can be compared with other transition metals such as copper, nickel, and cobalt. While all these metals have similar properties, such as the ability to form complex ions and participate in redox reactions, iron and zinc are unique in their biological roles. Iron is essential for oxygen transport, while zinc is crucial for enzyme function and immune response .
List of Similar Compounds:- Copper
- Nickel
- Cobalt
- Manganese
Iron and zinc stand out due to their specific roles in biological systems and their widespread use in industrial applications .
Propriétés
Numéro CAS |
116190-34-2 |
|---|---|
Formule moléculaire |
Fe3Zn7 |
Poids moléculaire |
625.2 g/mol |
Nom IUPAC |
iron;zinc |
InChI |
InChI=1S/3Fe.7Zn |
Clé InChI |
YPVXEUCVFZOLKY-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Fe].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
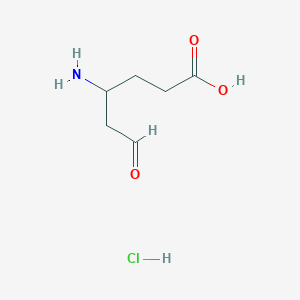
![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
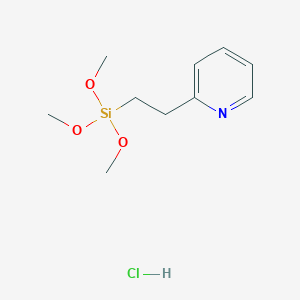
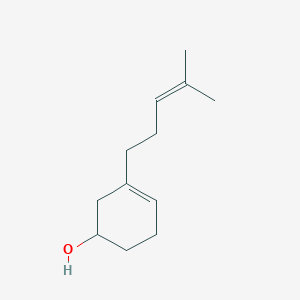
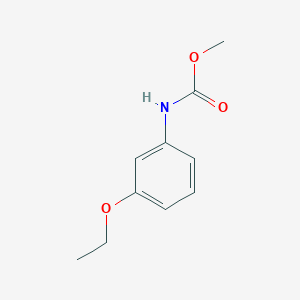
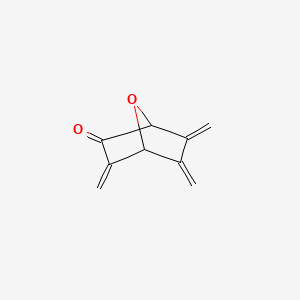


![1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide](/img/structure/B14287504.png)

